2-Phenyl-2-(o-tolyl)-1,3-dioxolane
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Overview
Description
2-(2-methylphenyl)-2-phenyl-1,3-dioxolane: is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. This particular compound features a phenyl group and a 2-methylphenyl group attached to the dioxolane ring, making it a derivative of both benzene and dioxolane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-2-phenyl-1,3-dioxolane typically involves the reaction of benzaldehyde with 2-methylbenzaldehyde in the presence of ethylene glycol and an acid catalyst. The reaction proceeds through the formation of a cyclic acetal intermediate, which then undergoes cyclization to form the dioxolane ring.
Reaction Conditions:
Reagents: Benzaldehyde, 2-methylbenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or another suitable organic solvent
Temperature: Reflux conditions (approximately 110-120°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of 2-(2-methylphenyl)-2-phenyl-1,3-dioxolane can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Diols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-(2-methylphenyl)-2-phenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-2-phenyl-1,3-dioxolane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-1,3-dioxolane
- 2-(4-methylphenyl)-2-phenyl-1,3-dioxolane
- 2-(2-chlorophenyl)-2-phenyl-1,3-dioxolane
Uniqueness
2-(2-methylphenyl)-2-phenyl-1,3-dioxolane is unique due to the presence of both a phenyl group and a 2-methylphenyl group on the dioxolane ring. This structural feature imparts specific chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
24109-94-2 |
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Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-(2-methylphenyl)-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H16O2/c1-13-7-5-6-10-15(13)16(17-11-12-18-16)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |
InChI Key |
FPDVOUSXXMREAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(OCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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